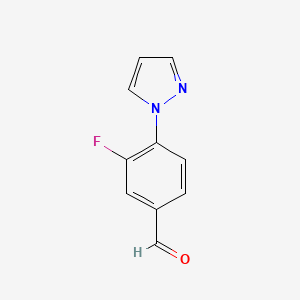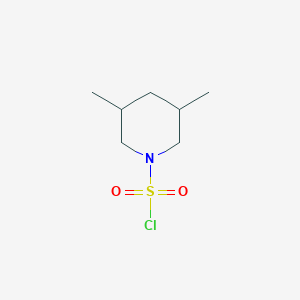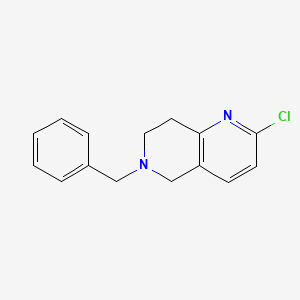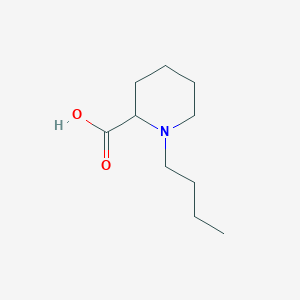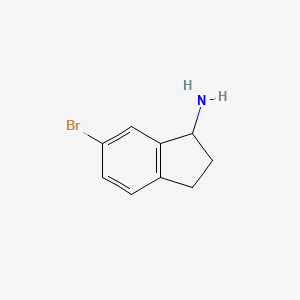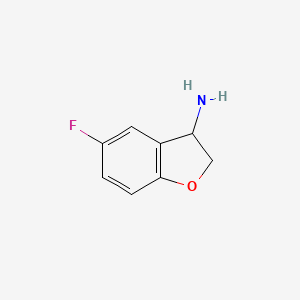![molecular formula C8H14N4O B1340861 1-[(5-甲基-1,2,4-噁二唑-3-基)甲基]哌嗪 CAS No. 915924-34-4](/img/structure/B1340861.png)
1-[(5-甲基-1,2,4-噁二唑-3-基)甲基]哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is a heterocyclic compound that features a piperazine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety
科学研究应用
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
Target of Action
It is known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
1,2,4-oxadiazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
1,2,4-oxadiazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with proteases, kinases, and phosphatases, altering their catalytic functions. The nature of these interactions can vary, with some involving covalent bonding and others relying on non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine vary with different dosages. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s activity, stability, and excretion, affecting its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Additionally, binding proteins may facilitate its distribution within tissues, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine exhibits specific subcellular localization, which can influence its activity and function. This compound may be targeted to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine can affect its interactions with biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine typically involves the reaction of piperazine with a suitable oxadiazole precursor. One common method includes the condensation of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with piperazine under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
化学反应分析
Types of Reactions: 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted piperazine derivatives with various functional groups.
相似化合物的比较
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride: A salt form with enhanced solubility.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: A compound with a similar oxadiazole structure but different functional groups.
2-(1,2,4-Oxadiazol-5-yl)aniline: Another oxadiazole derivative with distinct biological activities.
Uniqueness: 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is unique due to its specific combination of the piperazine and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
5-methyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROXTTBMSQRZQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)

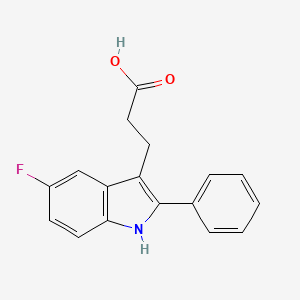
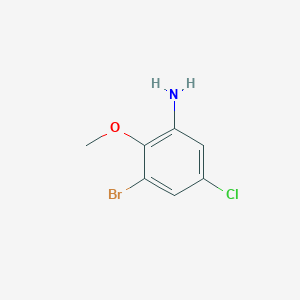
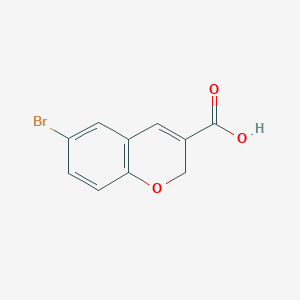
![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B1340822.png)
